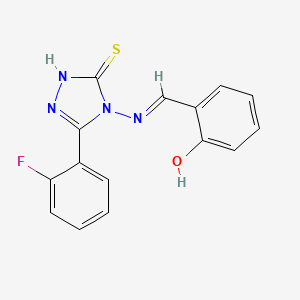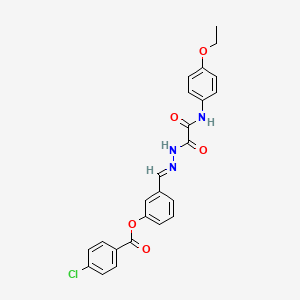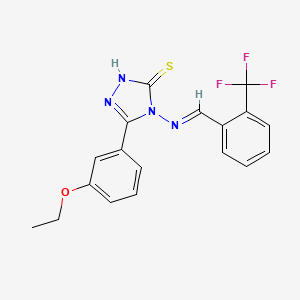
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente une combinaison de cycles aromatiques, d'hydrazone et de fonctions esters, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une approche courante est la réaction de condensation entre la 4-éthylphénylhydrazine et le chlorure de 2-oxoacétyle pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec le 4-formylphényl 2-méthylbenzoate dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs tels que l'acide acétique pour faciliter le processus de condensation.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, où des substituants tels que les halogènes ou les groupes nitro peuvent être introduits à l'aide de réactifs tels que le brome ou l'acide nitrique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Brome dans l'acide acétique pour la bromation.
Principaux produits formés
Oxydation : Formation d'oxydes et de quinones.
Réduction : Formation de dérivés d'hydrazine.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de recherche scientifique
Le 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec des enzymes et des protéines, conduisant à l'inhibition ou à l'activation de divers processus biochimiques. Par exemple, sa fonctionnalité hydrazone peut former des liaisons covalentes avec les sites actifs des enzymes, modulant ainsi leur activité. De plus, les cycles aromatiques peuvent participer à des interactions π-π avec d'autres systèmes aromatiques, influençant la reconnaissance moléculaire et la liaison.
Applications De Recherche Scientifique
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its hydrazone functionality can form covalent bonds with enzyme active sites, thereby modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(((4-Méthoxyphényl)amino)méthyl)-N,N-diméthylaniline
- 2-Méthoxy-5-((phénylamino)méthyl)phénol
- Éthyl 4-((2-((2-chloro-4-(3,4,5-triméthoxyphényl)azétidin-1-yl)amino)thiazol-4-yl)amino)benzoate
Unicité
Le 4-((2-(2-((4-Éthylphényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl 2-méthylbenzoate se démarque par sa combinaison unique de fonctions hydrazone et ester, qui offrent une plate-forme polyvalente pour diverses modifications chimiques et applications. Sa complexité structurale et son potentiel pour des réactions chimiques diverses en font un composé précieux à la fois en recherche et en milieu industriel.
Propriétés
Numéro CAS |
765278-36-2 |
|---|---|
Formule moléculaire |
C25H23N3O4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C25H23N3O4/c1-3-18-8-12-20(13-9-18)27-23(29)24(30)28-26-16-19-10-14-21(15-11-19)32-25(31)22-7-5-4-6-17(22)2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
Clé InChI |
UPTLIFZHPLBVFX-WGOQTCKBSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028482.png)


![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028497.png)
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028509.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12028511.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028523.png)
![(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028528.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12028530.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12028548.png)
![N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028558.png)
